molecular formula C16H23N3O2 B2603812 rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361723-88-6

rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2603812
CAS No.: 2361723-88-6
M. Wt: 289.379
InChI Key: PBGPLWMSELNESF-TZMCWYRMSA-N
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Description

rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-enoyl group and a cyanomethyl group attached to a cyclopentyl ring. The stereochemistry of the compound is indicated by the (1R,3S) configuration, which refers to the spatial arrangement of the substituents around the cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions, starting from a suitable linear precursor.

    Introduction of the cyanomethyl group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent.

    Formation of the piperidine ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine precursor.

    Attachment of the prop-2-enoyl group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-15(20)19-9-6-13(7-10-19)16(21)18-14-4-3-12(11-14)5-8-17/h2,12-14H,1,3-7,9-11H2,(H,18,21)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGPLWMSELNESF-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCC(C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@@H]2CC[C@@H](C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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